molecular formula C15H32O B2895058 2-Methyltetradecan-1-ol CAS No. 38231-91-3

2-Methyltetradecan-1-ol

Cat. No.: B2895058
CAS No.: 38231-91-3
M. Wt: 228.42
InChI Key: CGTBUYCHHZHYBU-UHFFFAOYSA-N
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Description

2-Methyltetradecan-1-ol is an organic compound with the molecular formula C15H32O. It is a type of alcohol characterized by a hydroxyl group (-OH) attached to a carbon chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

2-Methyltetradecan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a model compound for studying the metabolism of long-chain alcohols in biological systems.

    Medicine: Research has explored its potential as a precursor for the synthesis of pharmaceuticals.

    Industry: It is utilized in the production of surfactants, lubricants, and plasticizers.

Safety and Hazards

The safety information for 2-Methyltetradecan-1-ol includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyltetradecan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2-methyltetradecanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 2-methyltetradecanal. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired reduction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form 2-methyltetradecanal or 2-methyltetradecanoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: As mentioned earlier, the reduction of 2-methyltetradecanal to this compound is a common reaction.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 2-methyltetradecyl chloride.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.

    Reduction: NaBH4 or LiAlH4 in THF.

    Substitution: SOCl2 in the presence of a base like pyridine.

Major Products:

    Oxidation: 2-Methyltetradecanal, 2-Methyltetradecanoic acid.

    Reduction: this compound.

    Substitution: 2-Methyltetradecyl chloride.

Mechanism of Action

The mechanism of action of 2-Methyltetradecan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as alcohol dehydrogenases, leading to the formation of corresponding aldehydes and acids. These metabolites can further participate in various biochemical pathways, influencing cellular functions.

Comparison with Similar Compounds

    Tetradecan-1-ol: Similar in structure but lacks the methyl group at the second carbon.

    2-Methylhexadecan-1-ol: Similar but with a longer carbon chain.

    2-Methylundecan-1-ol: Similar but with a shorter carbon chain.

Uniqueness: 2-Methyltetradecan-1-ol is unique due to its specific chain length and the presence of a methyl group at the second carbon. This structural feature influences its physical and chemical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

2-methyltetradecan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32O/c1-3-4-5-6-7-8-9-10-11-12-13-15(2)14-16/h15-16H,3-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTBUYCHHZHYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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